molecular formula C17H19NO2 B4676147 2-(4-methoxy-3-methylphenyl)-N-(2-methylphenyl)acetamide

2-(4-methoxy-3-methylphenyl)-N-(2-methylphenyl)acetamide

Cat. No. B4676147
M. Wt: 269.34 g/mol
InChI Key: DVKOQKXLJLBRPD-UHFFFAOYSA-N
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Description

2-(4-methoxy-3-methylphenyl)-N-(2-methylphenyl)acetamide, also known as MMMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic effects. MMMA is a member of the acetamide class of compounds and has been studied for its potential use in the treatment of various diseases.

Scientific Research Applications

2-(4-methoxy-3-methylphenyl)-N-(2-methylphenyl)acetamide has been studied extensively for its potential therapeutic effects. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. 2-(4-methoxy-3-methylphenyl)-N-(2-methylphenyl)acetamide has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, 2-(4-methoxy-3-methylphenyl)-N-(2-methylphenyl)acetamide has been studied for its potential use in the treatment of cancer.

Mechanism of Action

The exact mechanism of action of 2-(4-methoxy-3-methylphenyl)-N-(2-methylphenyl)acetamide is not fully understood. However, it is believed that 2-(4-methoxy-3-methylphenyl)-N-(2-methylphenyl)acetamide exerts its therapeutic effects by modulating the activity of certain enzymes and receptors in the body. 2-(4-methoxy-3-methylphenyl)-N-(2-methylphenyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. 2-(4-methoxy-3-methylphenyl)-N-(2-methylphenyl)acetamide has also been shown to modulate the activity of the gamma-aminobutyric acid (GABA) receptor, which is involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
2-(4-methoxy-3-methylphenyl)-N-(2-methylphenyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. 2-(4-methoxy-3-methylphenyl)-N-(2-methylphenyl)acetamide has also been shown to have antipyretic effects, reducing fever in animal models. Additionally, 2-(4-methoxy-3-methylphenyl)-N-(2-methylphenyl)acetamide has been shown to have neuroprotective effects, protecting neurons from damage in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-methoxy-3-methylphenyl)-N-(2-methylphenyl)acetamide in lab experiments is its high purity and stability. 2-(4-methoxy-3-methylphenyl)-N-(2-methylphenyl)acetamide is also relatively easy to synthesize, allowing for large quantities to be produced for research purposes. However, one limitation of using 2-(4-methoxy-3-methylphenyl)-N-(2-methylphenyl)acetamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 2-(4-methoxy-3-methylphenyl)-N-(2-methylphenyl)acetamide. One area of research is the development of more efficient synthesis methods for 2-(4-methoxy-3-methylphenyl)-N-(2-methylphenyl)acetamide. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-methoxy-3-methylphenyl)-N-(2-methylphenyl)acetamide and its potential therapeutic applications. Future research may also focus on the development of novel 2-(4-methoxy-3-methylphenyl)-N-(2-methylphenyl)acetamide derivatives with improved pharmacological properties.

properties

IUPAC Name

2-(4-methoxy-3-methylphenyl)-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-12-6-4-5-7-15(12)18-17(19)11-14-8-9-16(20-3)13(2)10-14/h4-10H,11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVKOQKXLJLBRPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CC2=CC(=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxy-3-methylphenyl)-N-(o-tolyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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